3,5-Difluorophenylacetic acid

描述

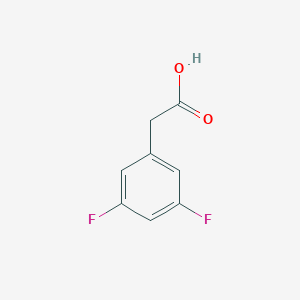

3,5-Difluorophenylacetic acid (CAS 105184-38-1) is a fluorinated aromatic compound with the molecular formula C₈H₆F₂O₂ and a molar mass of 172.13 g/mol. It exists as a light yellow crystalline powder with a melting point of 68–70°C and a density of approximately 1.301 g/cm³ . Its pKa is 3.90, indicative of moderate acidity, influenced by the electron-withdrawing fluorine substituents on the phenyl ring .

准备方法

Synthetic Routes and Reaction Conditions: 3,5-Difluorophenylacetic acid can be synthesized through various methods. One common approach involves the reaction of 3,5-difluorobenzyl chloride with sodium cyanide to form 3,5-difluorophenylacetonitrile, which is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of solvents like methanol and catalysts such as sodium hydroxide.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common .

化学反应分析

Types of Reactions: 3,5-Difluorophenylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,5-difluorobenzoic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it to 3,5-difluorophenylethanol using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

Oxidation: 3,5-Difluorobenzoic acid.

Reduction: 3,5-Difluorophenylethanol.

Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

3,5-Difluorophenylacetic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antihypertensive Drugs : It is a key intermediate in the synthesis of losartan, a medication used to treat high blood pressure and protect kidney function in patients with type 2 diabetes .

- Anti-inflammatory Agents : The compound is involved in the production of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for pain relief and inflammation reduction.

- Antiviral Drugs : Research indicates its potential role in synthesizing antiviral agents, enhancing therapeutic options against viral infections.

Agrochemical Applications

In the agrochemical sector, this compound serves as a building block for various pesticides and herbicides:

- Fungicides : It is used in the synthesis of difenoconazole, a fungicide effective against a range of fungal diseases affecting crops .

- Herbicides : The compound's structure allows for modifications leading to the development of new herbicides that target specific weed species while minimizing environmental impact.

Materials Science Applications

The versatility of this compound extends to materials science:

- Polymer Synthesis : It is employed in creating polyesters used in fibers, films, and plastics. The incorporation of fluorinated groups can enhance the thermal and chemical stability of these materials .

- Coatings : The compound can be used to develop coatings with improved resistance to solvents and chemicals, making it suitable for industrial applications.

Case Study 1: Synthesis of Antihypertensive Drugs

A study demonstrated the efficient synthesis of losartan using this compound as an intermediate. The process involved several steps including the formation of key intermediates through nucleophilic substitution reactions . This method not only improved yield but also reduced the number of steps compared to traditional methods.

Case Study 2: Development of New Agrochemicals

Research highlighted the use of this compound in developing new herbicides with enhanced selectivity and lower toxicity profiles. Field trials showed that these new formulations effectively controlled weed populations while preserving crop health .

Summary Table of Applications

| Application Area | Specific Uses | Key Compounds Involved |

|---|---|---|

| Pharmaceuticals | Antihypertensive (losartan), anti-inflammatory | Losartan |

| Agrochemicals | Fungicides (difenoconazole), herbicides | Difenoconazole |

| Materials Science | Polymer production (polyesters), coatings | Various fluorinated polymers |

作用机制

The mechanism of action of 3,5-difluorophenylacetic acid involves its interaction with specific molecular targets. For instance, it inhibits gamma-secretase, an enzyme responsible for the cleavage of amyloid precursor protein, which is implicated in Alzheimer’s disease . The fluorine atoms enhance its binding affinity and specificity to the target enzyme, making it a potent inhibitor.

相似化合物的比较

Comparison with Structural Analogs

Fluorophenylacetic Acid Derivatives

The table below compares 3,5-Difluorophenylacetic acid with positional isomers and related fluorinated analogs:

Key Observations:

- Positional Isomerism : The position of fluorine atoms significantly impacts physical properties. For example, 2,5-Difluorophenylacetic acid has a higher melting point (123–127°C ) than the 3,5-isomer, likely due to differences in crystal packing or hydrogen bonding .

- Functional Group Effects : 3,5-Difluorobenzoic acid (carboxylic acid) has stronger acidity compared to the acetic acid derivative, making it more reactive in esterification or amidation reactions .

- Electron-Withdrawing Effects : Trifluorinated analogs (e.g., 2,4,6-Trifluorophenylacetic acid ) exhibit increased electronegativity, altering solubility and reactivity in synthetic pathways .

Non-Fluorinated Analogs

| Compound Name | CAS No. | Molecular Formula | Melting Point (°C) | Key Differences | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethylphenylacetic acid | 42288-46-0 | C₁₀H₁₂O₂ | N/A | Electron-donating methyl groups; reduced acidity |

- Electronic Effects : Replacement of fluorine with methyl groups (3,5-Dimethylphenylacetic acid ) shifts electronic properties from electron-withdrawing to electron-donating, affecting interactions in catalysis or drug design .

Commercial Availability and Pricing

- This compound is supplied by multiple vendors (e.g., Santa Cruz Biotechnology, Skyrun Industrial) at ~$53/g .

- 2,5-Difluorophenylacetic acid is priced at $400/10g, reflecting its niche applications .

生物活性

3,5-Difluorophenylacetic acid (DFPA), with the chemical formula and CAS number 105184-38-1, is a fluorinated aromatic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article outlines the biological activity of DFPA, focusing on its mechanisms of action, synthesis, and relevant case studies.

This compound is characterized as a light yellow crystalline powder with a molecular weight of 172.13 g/mol. Its structure includes two fluorine atoms positioned at the 3 and 5 positions of the phenyl ring, contributing to its unique chemical behavior and biological properties. DFPA is synthesized through various methods, including fluorination reactions and acylation processes that introduce the difluorophenyl group into acetic acid derivatives .

The biological activity of DFPA primarily revolves around its role as an inhibitor in enzymatic processes. Notably, it has been studied for its ability to inhibit penicillin biosynthetic enzymes. This inhibition is significant in understanding antibiotic resistance mechanisms and developing new antibacterial agents .

Key Mechanisms:

- Enzyme Inhibition : DFPA acts as a competitive inhibitor for enzymes involved in penicillin biosynthesis, potentially leading to enhanced efficacy of beta-lactam antibiotics.

- Cytotoxicity : Research indicates that DFPA derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that DFPA derivatives can induce apoptosis in cancer cells. For instance, derivatives synthesized from DFPA have shown promising results in inhibiting cell proliferation in breast cancer models. The mechanism involves the activation of apoptotic pathways and disruption of mitochondrial function .

Case Study: Sorafenib Derivatives

A notable case study involved the preparation of sorafenib derivatives from DFPA. These derivatives were evaluated for their cytotoxic activities against renal cancer cell lines. The findings revealed that certain modifications to the DFPA structure significantly enhanced anticancer activity compared to sorafenib alone .

Data Table: Biological Activities of DFPA Derivatives

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Difluorophenylacetic acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via hydrolysis of its methyl ester precursor (e.g., methyl 3,5-difluorophenylacetate) under acidic or basic conditions. For example, refluxing the ester with aqueous NaOH or HCl yields the free acid. Purification is achieved through recrystallization using solvents like ethanol/water, with melting point (68–70°C) serving as a purity indicator . Advanced routes may employ cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce fluorinated aryl groups .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : and NMR confirm structural integrity and fluorine positioning.

- HPLC : Reversed-phase chromatography with UV detection monitors purity (>98% by area normalization).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (172.13 g/mol) .

Q. How does the fluorine substitution pattern influence the compound’s physical properties?

- Methodological Answer : The 3,5-difluoro substitution enhances lipophilicity (logP ~2.1) compared to non-fluorinated analogs, improving membrane permeability in biological assays. The fluorine atoms also increase thermal stability, as evidenced by a melting point range of 68–70°C .

Advanced Research Questions

Q. What role does this compound play in enzymatic pathways, and how can its interactions be studied?

- Methodological Answer : The compound may act as a substrate for enzymes like phenylacetate-CoA ligase, which catalyzes its conversion to phenylacetyl-CoA. To study this, use enzyme kinetic assays (e.g., spectrophotometric monitoring of CoA formation) and competitive inhibition studies with structural analogs .

Q. How can temporal degradation of this compound be quantified in long-term biological experiments?

- Methodological Answer : Stability under physiological conditions is assessed via:

- Accelerated stability testing : Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation products weekly using LC-MS.

- Metabolic profiling : Use -labeled analogs to track metabolic turnover in cell cultures or in vivo models .

Q. What strategies optimize the compound’s reactivity in palladium-catalyzed coupling reactions?

- Methodological Answer : Activate the carboxylic acid group as a triflate or boronate ester to enhance electrophilicity. Employ Pd(PPh) as a catalyst with ligands like SPhos for Suzuki-Miyaura couplings. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How do computational models predict the bioactivity of fluorinated phenylacetic acid derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 09) analyze electronic effects of fluorine substitution on acidity (pKa) and binding affinity to target proteins (e.g., COX-2). Molecular docking (AutoDock Vina) predicts interactions with enzyme active sites .

Q. What experimental designs address contradictions in reported biological activities of this compound?

- Methodological Answer : Replicate studies under standardized conditions (e.g., cell line, assay buffer) to control variables. Use orthogonal assays (e.g., ELISA for protein binding and SPR for kinetic analysis) to validate results. Meta-analyses of published data can identify confounding factors like impurity profiles .

属性

IUPAC Name |

2-(3,5-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGNSAVLXJKCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146996 | |

| Record name | 3,5-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105184-38-1 | |

| Record name | 3,5-Difluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105184381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。